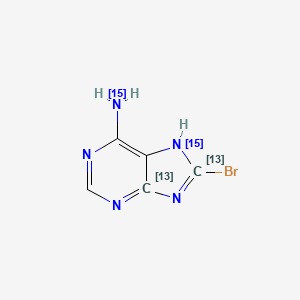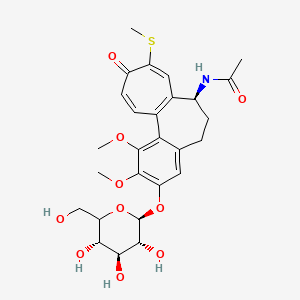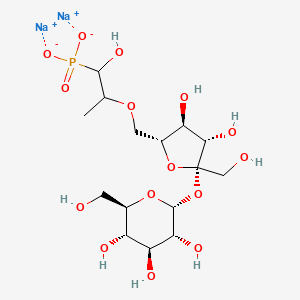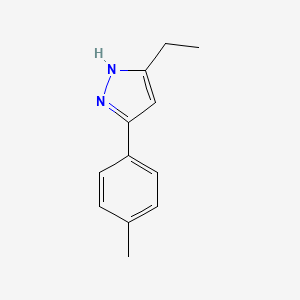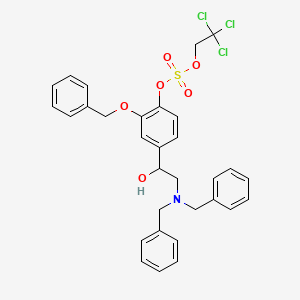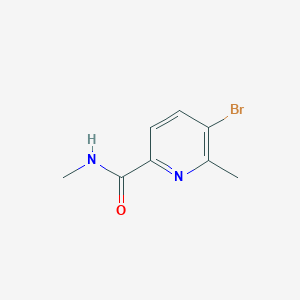
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: is a protected form of D-Threonine, an unnatural isomer of L-Threonine. This compound is known for its role in inhibiting the growth and cell wall synthesis of Mycobacterium smegmatis. It is also used as a synthetic intermediate for the production of chiral antibiotics .
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride typically involves the esterification of D-Threonine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres .
Major Products: : The major products formed from these reactions include modified esters and derivatives of D-Threonine, which are used in various scientific and industrial applications .
科学研究应用
Chemistry: : In chemistry, D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is used as a building block for synthesizing complex molecules. Its protected form allows for selective reactions without interfering with other functional groups .
Biology: : In biological research, this compound is used to study the inhibition of cell wall synthesis in bacteria. It serves as a model compound for understanding the mechanisms of antibiotic resistance .
Medicine: : In medicine, this compound is used in the development of chiral antibiotics. Its unique structure allows for the synthesis of antibiotics with specific stereochemistry, which is crucial for their effectiveness .
Industry: : Industrial applications include the production of high-purity chemicals and pharmaceuticals. The compound’s stability and reactivity make it suitable for large-scale synthesis processes .
作用机制
Mechanism: : The mechanism by which D-Threonine 1,1-Dimethylethyl Ester Hydrochloride exerts its effects involves the inhibition of cell wall synthesis in bacteria. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Molecular Targets and Pathways: : The primary molecular targets are enzymes like transpeptidases and carboxypeptidases. By inhibiting these enzymes, the compound disrupts the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual cell lysis .
相似化合物的比较
Similar Compounds: : Similar compounds include L-Threonine, D-Threonine, and their various esters and derivatives. These compounds share structural similarities but differ in their stereochemistry and reactivity .
Uniqueness: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is unique due to its protected form, which allows for selective reactions and its specific inhibitory effects on bacterial cell wall synthesis. This makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C12H6F2N2O2 |
|---|---|
分子量 |
251.16 g/mol |
IUPAC 名称 |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(2,4-13C2)1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,5+1,9+1 |
InChI 键 |
MUJOIMFVNIBMKC-RZMMYRCUSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CN[13CH]=C3[13C]#N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


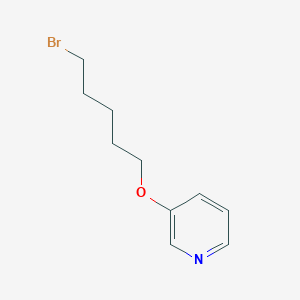
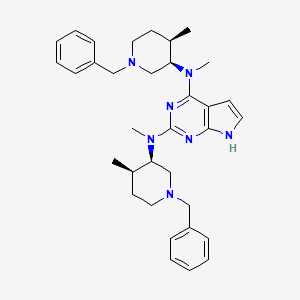
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)

